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molecular formula C18H9N Na2O8S2(principal component)<br>C18H11NO2 B133950 Quinoline Yellow CAS No. 8003-22-3

Quinoline Yellow

Cat. No. B133950
M. Wt: 273.3 g/mol
InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N
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Patent
US07879929B2

Procedure details

As shown by this reaction scheme (5), a hydroxyquinaldine derivative and a trimellitic acid anhydride derivative are added to nitrobenzene, and the mixture is heated and stirred at a refluxing temperature for several hours. Subsequently, the product is collected by filtration and washed with methanol, then dried, to yield the quinophthalone compound of the present invention. Here, a process of removing impurity substances such as inorganic salts can be included. The quinophthalone compound and mixed colorant in the present invention preferably have decreased contents of impurity substances such as inorganic salts, whereby the mechanical properties of the thermoplastic resin can be well maintained, and the anti-migration property and anti-sublimation property can be improved. The content of these impurity substances is desirably not more than 2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[CH:13]1[C:18](C(O)=O)=[CH:17][C:16]2[C:22]([O:24][C:25](=O)[C:15]=2[CH:14]=1)=[O:23].[N+](C1C=CC=CC=1)([O-])=O>>[CH:8]1[CH:9]=[C:10]2[CH:11]=[CH:12][C:3]([CH:2]3[C:25](=[O:24])[C:15]4[C:16](=[CH:17][CH:18]=[CH:13][CH:14]=4)[C:22]3=[O:23])=[N:4][C:5]2=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC2=CC=CC=C2C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred at a refluxing temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As shown by this reaction scheme (5)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
FILTRATION
Type
FILTRATION
Details
Subsequently, the product is collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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